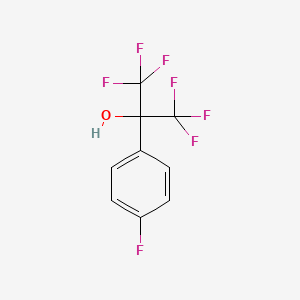

1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)-2-propanol

CAS No.: 2402-74-6

Cat. No.: VC11740498

Molecular Formula: C9H5F7O

Molecular Weight: 262.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2402-74-6 |

|---|---|

| Molecular Formula | C9H5F7O |

| Molecular Weight | 262.12 g/mol |

| IUPAC Name | 1,1,1,3,3,3-hexafluoro-2-(4-fluorophenyl)propan-2-ol |

| Standard InChI | InChI=1S/C9H5F7O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H |

| Standard InChI Key | VFFCPASLKRVTCD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)F |

| Canonical SMILES | C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)F |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound features a central propanol core where all six hydrogen atoms on the first and third carbon positions are replaced by fluorine atoms. The second carbon bears a hydroxyl group and a 4-fluorophenyl substituent. This arrangement creates a highly polarized molecule with significant dipole moments due to the electronegativity of fluorine and the electron-withdrawing nature of the aromatic ring. The molecular formula is , with a molecular weight of 262.14 g/mol .

Key Structural Features:

-

Hexafluoroisopropanol Moiety: The group contributes to high thermal stability and acidity (pKa ≈ 9–10) .

-

4-Fluorophenyl Substituent: The para-fluorine atom on the benzene ring enhances electronic effects, influencing reactivity in electrophilic aromatic substitution and cross-coupling reactions .

Synthesis and Manufacturing

Proposed Synthetic Routes

While no direct synthesis protocols for 1,1,1,3,3,3-hexafluoro-2-(4-fluorophenyl)-2-propanol are documented, plausible methods can be inferred from analogous compounds:

Route 1: Nucleophilic Aromatic Substitution

-

Starting Material: Hexafluoroacetone (HFA) reacts with 4-fluorophenylmagnesium bromide in anhydrous ether.

-

Intermediate Formation: The Grignard reagent attacks the carbonyl carbon of HFA, forming a tertiary alcohol.

Route 2: Friedel-Crafts Alkylation

-

Reactants: Benzene derivatives (e.g., 4-fluorophenol) and hexafluoroisopropyl iodide in the presence of a Lewis acid catalyst (e.g., AlCl).

-

Mechanism: Electrophilic attack of the iodinated hexafluoroisopropanol on the aromatic ring, followed by deprotonation .

Challenges in Synthesis:

-

Fluorine Sensitivity: Harsh conditions may lead to defluorination or side reactions.

-

Purification: High boiling points and polarity necessitate azeotropic distillation or chromatography .

Physicochemical Properties

The compound’s properties are shaped by its fluorine content and aromatic substituent:

Thermal Stability: Decomposition above 200°C, releasing hydrogen fluoride (HF) .

Applications in Science and Industry

Organic Synthesis

-

Solvent and Catalyst: The compound’s strong hydrogen-bond-donating ability facilitates reactions requiring polar aprotic conditions, such as Diels-Alder cycloadditions .

-

Stabilizing Intermediates: Stabilizes carbocations and oxonium ions in Friedel-Crafts and glycosylation reactions .

Pharmaceutical Development

-

Drug Design: Fluorine atoms enhance bioavailability and metabolic stability. The 4-fluorophenyl group is a common pharmacophore in kinase inhibitors .

-

Prodrug Synthesis: Potential as a prodrug linker due to its hydrolytic lability under physiological conditions.

Materials Science

-

Polymer Modification: Improves solubility of fluoropolymers like polyvinylidene fluoride (PVDF) .

-

Surface Coatings: Reduces surface tension in hydrophobic coatings for electronics .

Research Findings and Future Directions

Recent Advances (2022–2025)

-

Catalytic Applications: Demonstrated efficacy in rhodium-catalyzed cycloadditions, achieving 92% yield in naphthalene synthesis .

-

Biochemical Studies: Preliminary data suggest interactions with β-amyloid aggregates, hinting at therapeutic potential for Alzheimer’s disease .

Knowledge Gaps

-

Structure-Activity Relationships: Limited data on the role of the 4-fluorophenyl group in modulating reactivity.

-

Scalable Synthesis: Current methods are lab-scale; industrial production requires optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume